1-benzylpiperidine-2-carbonitrile
Description
Contextualizing the Piperidine (B6355638) Heterocycle as a Pivotal Scaffold in Modern Organic Synthesis.
The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is one of the most significant structural motifs in the field of organic chemistry. nih.govdntb.gov.ua Its derivatives are found in a vast number of pharmaceuticals, natural products, and alkaloids, making the development of efficient synthetic routes to substituted piperidines a critical task for modern chemists. nih.govresearchgate.net The prevalence of the piperidine scaffold in drug discovery is due to its favorable pharmacokinetic properties, which can contribute to improved clinical success. nih.gov Medicinal chemists frequently utilize the three-dimensional nature and structural flexibility of the piperidine ring to fine-tune the efficacy and physicochemical properties of drug candidates. nih.govresearchgate.net Consequently, a substantial body of research, with thousands of papers published in recent years, is dedicated to the synthesis and functionalization of this important heterocycle. nih.gov
The Significance of Nitrile-Substituted Piperidine Derivatives as Key Synthetic Intermediates.
The introduction of a nitrile (cyano, -C≡N) group onto a piperidine scaffold generates a class of compounds with significant synthetic versatility. nih.gov The nitrile group is a valuable functional group in organic synthesis because of its unique reactivity. It can be readily converted into a variety of other functional groups, including amines, carboxylic acids, amides, and ketones. ebsco.comwikipedia.org This transformative potential makes nitrile-substituted piperidines, such as 1-benzylpiperidine-2-carbonitrile, highly valuable as synthetic intermediates. nih.govrsc.org
Current Research Landscape and Academic Focus on the this compound Scaffold.
While the broader N-benzylpiperidine motif is common in drug discovery, specific academic focus on the 2-carbonitrile isomer is more specialized. nih.gov A significant area of research for the synthesis of this particular scaffold involves electrochemical methods. spacefrontiers.org One of the key synthetic routes to this compound is the anodic cyanation of N-benzylpiperidine. spacefrontiers.orgresearchgate.net This electrochemical approach represents a method for the direct functionalization of the C-H bond alpha to the nitrogen atom.
This method involves the oxidation of the parent N-benzylpiperidine to generate a reactive iminium ion intermediate, which is then trapped by a cyanide source to form the desired α-aminonitrile. nih.govscispace.com Research in this area is driven by the desire for more efficient and direct methods for C-H functionalization, which can streamline synthetic pathways and provide access to novel building blocks for drug discovery and materials science. nih.gov The study of such electrochemical cyanations provides valuable insights into reaction mechanisms and expands the toolkit available to synthetic chemists for the precise modification of complex molecules. scispace.comresearchgate.net
Referenced Compound Data
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |
| 1-Benzylpiperidine (B1218667) | C12H17N | 175.27 |
| This compound | C13H16N2 | 200.28 |
| Acetonitrile (B52724) | C2H3N | 41.05 |
| Aniline | C6H7N | 93.13 |
| Glacial Acetic Acid | C2H4O2 | 60.05 |
| Potassium Cyanide | KCN | 65.12 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzylpiperidine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c14-10-13-8-4-5-9-15(13)11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-9,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTBFZOLULDADO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C#N)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446813 | |
| Record name | 2-Piperidinecarbonitrile, 1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120153-68-6 | |
| Record name | 2-Piperidinecarbonitrile, 1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 1 Benzylpiperidine 2 Carbonitrile
Established Synthetic Routes to 1-Benzylpiperidine-2-carbonitrile
The direct synthesis of this compound has been documented through specific pathways. One such method involves the reaction of 4-cyanopiperidine (B19701) with benzaldehyde (B42025) in the presence of sodium triacetoxyborohydride. chemicalbook.com This reductive amination process yields the desired product, which can then be converted to its hydrochloride salt for purification and handling. chemicalbook.com The reaction proceeds efficiently in a tetrahydrofuran (B95107) solvent system containing a small percentage of acetic acid. chemicalbook.com
Another approach to a related structure, 1-benzyl-4-phenylamino-4-piperidinecarbonitrile, utilizes a one-pot reaction of 1-benzyl-4-piperidone, aniline, and potassium cyanide in the presence of glacial acetic acid. dtic.mil This method, a variation of the Strecker synthesis, demonstrates the formation of an α-aminonitrile on a pre-formed piperidine (B6355638) ring.
General Convergent and Divergent Synthetic Approaches to N-Benzylpiperidine Core Structures
The N-benzylpiperidine scaffold is a common motif in many biologically active molecules and its synthesis has been extensively studied. Various strategies, both convergent and divergent, have been developed to construct this core structure.
Reductive Amination Pathways in Piperidine Ring Formation
Reductive amination is a cornerstone in the synthesis of piperidines, offering a versatile and widely applicable method for forming the crucial C-N bond. researchgate.net This two-step process typically involves the initial formation of an imine or enamine, followed by reduction to the corresponding amine. nih.gov
A common strategy involves the reaction of a dicarbonyl compound with an amine, such as benzylamine, in a process known as double reductive amination (DRA), to directly form the piperidine ring. chim.it This method is particularly useful for creating polyhydroxylated piperidines when sugar-derived dicarbonyls are used as starting materials. chim.it Various reducing agents can be employed, including hydrogen gas with a palladium catalyst, sodium borohydride (B1222165), sodium cyanoborohydride, and sodium triacetoxyborohydride. researchgate.netchim.it The choice of reducing agent can be critical to avoid side reactions and improve yields. For instance, borane-pyridine complex (BAP) has been presented as a less toxic and efficient alternative to sodium cyanoborohydride, preventing the formation of nitrile impurities. tandfonline.comtandfonline.com
The following table summarizes various reducing agents used in reductive amination for piperidine synthesis:
| Reducing Agent | Starting Materials | Key Features |
| H₂/Pd/C | Dicarbonyls, Amines | Effective for ring formation. chim.it |
| NaBH₄ | Imines, Enamines | Common and cost-effective. researchgate.net |
| NaBH₃CN | Aldehydes, Ketones, Amines | Milder reducing agent, can be used in acidic conditions. researchgate.netchim.it |
| NaBH(OAc)₃ | Aldehydes, Ketones, Amines | Selective, often used for reductive amination of sensitive substrates. chemicalbook.com |
| Borane-Pyridine (BAP) | Aldehydes, Piperidines | Avoids cyanide impurities, less toxic than NaCNBH₃. tandfonline.comtandfonline.com |
| Phenylsilane/Iron Catalyst | ω-amino fatty acids | Promotes imine formation, cyclization, and reduction in one pot. nih.gov |
Multicomponent Reaction Protocols Applied to N-Benzylpiperidine Systems
Multicomponent reactions (MCRs) provide an efficient means to construct complex molecules like N-benzylpiperidines in a single step from three or more starting materials. organic-chemistry.org The Ugi four-component reaction, for example, has been utilized to synthesize 1,4,4-trisubstituted piperidine derivatives by reacting an amine, an isocyanide, an N-substituted piperidone (as the ketone component), and an amino acid (as the carboxylic acid component). ub.edu This approach allows for significant structural diversity in the final product. ub.edu
The Strecker synthesis, a well-known MCR, can be applied to N-benzyl-4-piperidone to produce α-aminonitriles, which are precursors to amino acids and other functionalized piperidines. dtic.milnih.gov This reaction involves the treatment of the piperidone with an amine and a cyanide source. nih.gov
Cyclization and Annulation Strategies for Piperidine Ring Construction
The formation of the piperidine ring can be achieved through various cyclization and annulation strategies. nih.gov Intramolecular reductive amination of suitable amino-aldehydes or amino-ketones is a direct method for ring closure. nih.gov Other cyclization methods include intramolecular nucleophilic substitution, where a nitrogen nucleophile displaces a leaving group on a carbon chain to form the ring. nih.gov
Annulation reactions, which involve the formation of a new ring onto an existing structure, are also employed. For instance, a [5+1] annulation method involving the condensation of amines with aldehydes or ketones followed by reduction is a common approach. nih.gov Radical cyclizations of unsaturated precursors have also been developed to afford substituted piperidines. organic-chemistry.org
The following table provides examples of cyclization strategies for piperidine synthesis:
| Cyclization Strategy | Description |
| Intramolecular Reductive Amination | Cyclization of an amino-aldehyde or amino-ketone. nih.gov |
| Intramolecular Nucleophilic Substitution | A nitrogen nucleophile displaces a leaving group on a carbon chain. nih.gov |
| [5+1] Annulation | Condensation of an amine with a five-carbon electrophile. nih.gov |
| Radical Cyclization | Cyclization of an unsaturated precursor initiated by a radical. organic-chemistry.org |
| Wacker-type Aerobic Oxidative Cyclization | Palladium-catalyzed cyclization of alkenes containing a nitrogen nucleophile. organic-chemistry.org |
Derivatization from N-Benzyl-4-Piperidone Analogues
N-benzyl-4-piperidone is a versatile and commercially available starting material for the synthesis of a wide array of substituted piperidines. guidechem.comchemicalbook.com The carbonyl group at the 4-position is a key reactive site that can be readily transformed into various other functional groups. guidechem.com
For instance, Grignard reagents can react with N-benzyl-4-piperidone to introduce alkyl or aryl substituents at the 4-position, forming tertiary alcohols. google.com These alcohols can then undergo further transformations. Aldol condensation reactions with aldehydes can be used to introduce arylmethylene groups at the 3- and 5-positions of the piperidone ring. guidechem.com
Furthermore, the N-benzyl group can be removed via hydrogenation, allowing for the introduction of different substituents on the nitrogen atom through alkylation or acylation. guidechem.com
Functional Group Interconversions Leading to the Nitrile Moiety
The introduction of the nitrile functional group is a critical step in the synthesis of this compound. Nitriles can be formed through various functional group interconversions. researchgate.netslideshare.net
A common method is the dehydration of a primary amide. google.com For example, an N-benzyl-4-piperidinecarboxamide can be treated with a dehydrating agent like thionyl chloride to yield the corresponding 1-benzylpiperidine-4-carbonitrile. google.com
Another important route to nitriles is through the nucleophilic substitution of an alkyl halide with a cyanide salt. While not a direct conversion from another functional group in the traditional sense, it is a fundamental method for introducing the cyano group.
The reduction of a nitrile group can lead to a primary amine, a transformation that can be achieved using reagents like lithium aluminum hydride (LiAlH₄). imperial.ac.uk Conversely, the nitrile group itself is a versatile precursor for other functionalities such as carboxylic acids, amides, and various nitrogen-containing heterocycles. researchgate.net
Dehydration of Amides to Nitriles
The conversion of a primary amide to a nitrile through dehydration is a fundamental transformation in organic synthesis. For the synthesis of this compound, the corresponding precursor, 1-benzylpiperidine-2-carboxamide, is required. The synthesis of similar N-benzyl substituted piperidine amides has been reported, often involving the coupling of a piperidine derivative with a carboxylic acid or its activated form. nih.govmdpi.com
Once 1-benzylpiperidine-2-carboxamide is obtained, various dehydrating agents can be employed to yield the target nitrile. Common reagents for this transformation include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), thionyl chloride (SOCl₂), and cyanuric chloride. The choice of reagent can depend on the substrate's sensitivity and the desired reaction conditions.
Table 1: Common Dehydrating Agents for Amide to Nitrile Conversion
| Dehydrating Agent | Typical Conditions | Comments |
| Phosphorus pentoxide (P₂O₅) | High temperature, often neat or in a high-boiling solvent | Powerful dehydrating agent, but can lead to harsh conditions. |
| Phosphoryl chloride (POCl₃) | Reflux in an inert solvent (e.g., toluene (B28343), acetonitrile) with a base (e.g., pyridine, triethylamine) | Milder than P₂O₅, commonly used. |
| Thionyl chloride (SOCl₂) | Can be used neat or in a solvent, often at reflux | Also a common reagent, can sometimes lead to side reactions. |
| Cyanuric chloride | Mild conditions, often at room temperature with a base | An efficient and often milder alternative to traditional reagents. |
The reaction mechanism for these dehydrations typically involves the activation of the amide oxygen by the dehydrating agent, followed by an elimination reaction to form the nitrile.
Cyanation Reactions in Piperidine Functionalization
Direct cyanation of the piperidine ring at the 2-position presents an alternative route to this compound. This approach avoids the pre-formation of the carboxamide. Modern catalytic methods have made cyanation reactions more versatile and less reliant on highly toxic cyanide salts. wikipedia.org
Nickel-catalyzed cyanation reactions have emerged as a powerful tool for the formation of C-CN bonds. nih.govmdpi.com For instance, the cyanation of C-N bonds in α-(hetero)aryl amines has been achieved using CO₂/NH₃ as a cyanide source, which offers a "cyanide-free" route. nih.gov While this has been demonstrated for benzylic amines, its application to the C-H or a suitably activated C-X bond at the 2-position of 1-benzylpiperidine (B1218667) would be a novel extension.
Another approach involves the cyanation of a precursor such as 1-benzylpiperidine-2-carbaldehyde. chemsrc.com The conversion of an aldehyde to a nitrile can be achieved through various methods, including the formation of an oxime followed by dehydration, or direct conversion using reagents like trimethylsilyl (B98337) cyanide (TMSCN) under Lewis acid catalysis. nih.gov
Table 2: Potential Cyanation Strategies for this compound
| Precursor | Cyanation Method | Catalyst/Reagent | Key Features |
| 1-Benzylpiperidine | Direct C-H Cyanation | Photoredox or transition metal catalysis | Atom-economical but challenging in terms of regioselectivity. |
| 2-Halo-1-benzylpiperidine | Nucleophilic Substitution | Metal cyanides (e.g., NaCN, KCN) | A classic S_N2 approach. wikipedia.org |
| 1-Benzylpiperidine-2-carbaldehyde | Conversion of Aldehyde to Nitrile | 1. NH₂OH·HCl, then dehydrating agent 2. TMSCN, Lewis Acid | A two-step or a direct conversion of the aldehyde functionality. |
| 1-Benzyl-1,2,3,4-tetrahydropyridine | Hydrocyanation | Transition metal catalyst (e.g., Ni, Pd) | Addition of H-CN across the double bond. |
Reactivity and Chemical Transformations of 1 Benzylpiperidine 2 Carbonitrile
Transformations of the Nitrile Functionality
The cyano group is a highly versatile functional group, capable of undergoing reduction, nucleophilic addition, and hydrolysis to yield a range of important chemical entities.
Reduction Reactions Leading to Amines or Aldehydes
The nitrile group of 1-benzylpiperidine-2-carbonitrile can be readily reduced to form the corresponding primary amine, 1-(aminomethyl)-N-benzylpiperidine. This transformation is a cornerstone of nitrile chemistry, providing a route to valuable amine intermediates. Common and effective reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation using hydrogen gas over a palladium catalyst. Other modern reagents, such as diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride (B1222165) (LiBH₄), are also effective for reducing a wide variety of nitriles to primary amines in high yields. organic-chemistry.org While reduction to an aldehyde is also a possible transformation for nitriles, typically using reagents like Diisobutylaluminium hydride (DIBAL-H), the formation of the primary amine is the more commonly reported outcome.
| Reagent/Condition | Primary Product | Product Class |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | 1-(Aminomethyl)-N-benzylpiperidine | Primary Amine |
| Hydrogen (H₂) / Palladium (Pd) Catalyst | 1-(Aminomethyl)-N-benzylpiperidine | Primary Amine |
| Diisopropylaminoborane / LiBH₄ (cat.) | 1-(Aminomethyl)-N-benzylpiperidine | Primary Amine |
| Diisobutylaluminium hydride (DIBAL-H) followed by aqueous workup | 1-Benzylpiperidine-2-carbaldehyde | Aldehyde |
Nucleophilic Addition Reactions to the Nitrile Group
The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by strong nucleophiles. This reaction, known as nucleophilic addition, is a powerful tool for carbon-carbon bond formation. masterorganicchemistry.com Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent nucleophiles that readily add to the carbon-nitrogen triple bond. The initial addition results in the formation of an intermediate imine anion, which upon acidic hydrolysis, is converted into a ketone. This provides a synthetic route to convert the nitrile functionality into a carbonyl group, yielding various 2-acyl-1-benzylpiperidine derivatives.
| Nucleophilic Reagent | Intermediate | Final Product (after Hydrolysis) |
|---|---|---|
| Grignard Reagent (e.g., CH₃MgBr) | Iminomagnesium halide | 2-Acetyl-1-benzylpiperidine |
| Organolithium (e.g., PhLi) | Lithioimine | 2-Benzoyl-1-benzylpiperidine |
Hydrolytic Conversions to Carboxylic Acid or Amide Derivatives
The hydrolysis of the nitrile group offers a direct pathway to either carboxylic acids or amides, depending on the reaction conditions. lumenlearning.com This transformation proceeds through an amide intermediate. libretexts.orgchemistrysteps.com
Complete hydrolysis to the corresponding carboxylic acid, 1-benzylpiperidine-2-carboxylic acid, is typically achieved by heating the nitrile in the presence of strong aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide). stackexchange.com Under these forceful conditions, the initially formed amide intermediate is further hydrolyzed to the carboxylic acid (in acidic media) or its carboxylate salt (in basic media). libretexts.orgchemistrysteps.com
Conversely, the reaction can be stopped at the intermediate stage to isolate 1-benzylpiperidine-2-carboxamide. This requires controlled or partial hydrolysis. echemi.com Such selective conversion can be accomplished using specific reagents, like a mixture of trifluoroacetic acid (TFA) and sulfuric acid, or by using alkaline hydrogen peroxide. echemi.com Adjusting the pH to a near-neutral range (pH 7-8) can also favor the formation and isolation of the amide over the carboxylic acid. stackexchange.comechemi.com
| Conditions | Primary Product | Product Class |
|---|---|---|
| Strong Acid (e.g., aq. HCl), Heat | 1-Benzylpiperidine-2-carboxylic acid | Carboxylic Acid |
| Strong Base (e.g., aq. NaOH), Heat | Sodium 1-benzylpiperidine-2-carboxylate | Carboxylate Salt |
| Controlled conditions (e.g., TFA/H₂SO₄ or H₂O₂/OH⁻) | 1-Benzylpiperidine-2-carboxamide | Primary Amide |
Reactions Involving the Piperidine (B6355638) Ring System
The piperidine ring and its N-benzyl substituent also present opportunities for chemical modification, although these are generally less facile than transformations of the nitrile group.
Electrophilic and Nucleophilic Substitution Reactions on the Piperidine Ring
Direct electrophilic or nucleophilic substitution on the saturated carbon atoms of the piperidine ring is challenging and generally not a common reaction pathway. However, the N-benzyl group is susceptible to modification. The aromatic ring of the benzyl (B1604629) group can undergo typical electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce new functional groups.
Furthermore, the bond between the piperidine nitrogen and the benzyl group can be cleaved. This N-debenzylation is a form of nucleophilic substitution at the benzylic carbon and is a common strategy in medicinal chemistry to remove the benzyl protecting group, typically via catalytic hydrogenation. This reaction yields the secondary amine, piperidine-2-carbonitrile.
Derivatization at Carbon Centers Adjacent to the Nitrile or Nitrogen
The carbon atoms alpha to the ring nitrogen (C2 and C6) and the carbon alpha to the nitrile group (C2) are the most reactive positions on the piperidine ring itself. The hydrogen atom at the C2 position is particularly notable as it is positioned alpha to both the nitrogen atom and the electron-withdrawing nitrile group. This dual activation makes the C2 proton acidic enough to be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA).
The resulting carbanion is a potent nucleophile and can react with a variety of electrophiles. For instance, reaction with alkyl halides would lead to C-alkylation at the C2 position, yielding 2-alkyl-1-benzylpiperidine-2-carbonitrile derivatives. This strategy allows for the introduction of diverse substituents at this key position, further expanding the molecular complexity and synthetic utility of the parent compound.
Reactivity of the N-Benzyl Moiety
N-Debenzylation and Subsequent N-Alkylation/Acylation Strategies
The removal of the N-benzyl group, or N-debenzylation, is a key strategic step in the functionalization of the piperidine nitrogen. This transformation converts the tertiary amine into a secondary amine (piperidine-2-carbonitrile), which then becomes available for a wide range of subsequent reactions, including N-alkylation and N-acylation, allowing for the introduction of diverse substituents.
The most common and effective method for N-debenzylation is catalytic hydrogenation. This process involves the cleavage of the C-N bond under a hydrogen atmosphere in the presence of a palladium catalyst. nih.gov The N-benzyl group is particularly susceptible to this hydrogenolysis due to the stability of the toluene (B28343) byproduct that is formed.
In some cases, particularly with sterically hindered or electronically deactivated systems, the debenzylation can be challenging. Research has shown that the addition of an acid, such as acetic acid, can facilitate the reaction. nih.gov The acid likely protonates the piperidine nitrogen, increasing the polarization of the C-N bond and making it more susceptible to cleavage.
Table 1: Typical Conditions for N-Debenzylation via Catalytic Hydrogenation
| Catalyst | Reagents/Atmosphere | Solvent | Temperature | Notes |
| Palladium on Carbon (Pd/C) | Hydrogen (H₂) | Ethanol, Methanol | Room Temp. to 60 °C | Standard, widely used conditions. |
| Palladium Hydroxide on Carbon (Pd(OH)₂/C) | Hydrogen (H₂) | Ethanol | 60 °C | Often more effective than Pd/C, especially for resistant substrates. nih.gov |
| Pd(OH)₂/C | Hydrogen (H₂), Acetic Acid (HOAc) | Ethanol | 60 °C | The addition of acid can significantly improve reaction yield and rate. nih.gov |
Once the debenzylation is complete, the resulting piperidine-2-carbonitrile is a valuable intermediate. The secondary amine is a potent nucleophile and can be readily alkylated using alkyl halides or acylated with acyl chlorides or anhydrides to introduce a vast array of new N-substituents, enabling the synthesis of diverse chemical libraries for further investigation.
Influence of the Benzyl Substituent on Overall Molecular Reactivity
The N-benzyl substituent is not merely a protecting group; it exerts a significant influence on the molecule's chemical properties and biological activity. nih.gov Its presence is often a deliberate design choice in medicinal chemistry to fine-tune the efficacy and physicochemical properties of the parent molecule. nih.gov
One of the key roles of the N-benzyl group is its ability to engage in cation-π interactions with biological targets. nih.gov At physiological pH, the piperidine nitrogen can be protonated, and the resulting cation can form a strong, non-covalent bond with the electron-rich aromatic rings of amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's active site.
Furthermore, research on related N-benzylpiperidine derivatives has demonstrated that this specific substituent can be essential for biological function. In a study on influenza virus inhibitors, the N-1-benzylpiperidine moiety was found to be absolutely required for antiviral activity. ub.edu Its removal or replacement with other groups led to a significant or complete loss of function, highlighting its critical role in the molecule's interaction with its target. ub.edu
Table 2: Influence of N-1 Substituent on Antiviral Activity in a Piperidine Series
| N-1 Substituent | Relative Activity | Reference |
| Benzyl | Active | ub.edu |
| Phenyl | Inactive | ub.edu |
| Cyclohexyl | Inactive | ub.edu |
| Methyl | Significantly Reduced Activity | ub.edu |
| (None) | Inactive | ub.edu |
Studies on other N-benzylpiperidine derivatives have also shown that substitutions on the benzyl ring itself can modulate biological activity, such as the inhibition of butyrylcholinesterase (BuChE). uj.edu.plresearchgate.net For instance, introducing a chlorine atom to the phenyl ring of the N-benzylpiperidine fragment resulted in a selective BuChE inhibitor. uj.edu.plresearchgate.net This demonstrates that the electronic properties of the benzyl group can be fine-tuned to optimize interactions with a specific biological target.
Mechanistic Investigations in 1 Benzylpiperidine 2 Carbonitrile Chemistry
Elucidation of Reaction Mechanisms in Synthetic Pathways and Transformations
The synthesis of the 1-benzylpiperidine-2-carbonitrile scaffold can be approached through several synthetic strategies, each with distinct reaction mechanisms. Key pathways include the N-alkylation of a pre-existing piperidine-2-carbonitrile ring and cyclization reactions to form the piperidine (B6355638) ring itself.
One primary route involves the N-benzylation of 2-piperidinecarbonitrile . This reaction typically proceeds via a standard SN2 (bimolecular nucleophilic substitution) mechanism. The secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl (B1604629) halide (e.g., benzyl bromide or chloride). The reaction is typically facilitated by a non-nucleophilic base to deprotonate the piperidine nitrogen, enhancing its nucleophilicity. The choice of solvent can influence the reaction rate, with polar aprotic solvents like DMF or acetonitrile (B52724) being common.
Another fundamental approach is the construction of the piperidine ring through cyclization reactions . A plausible route is the intramolecular cyclization of a linear precursor containing both the nitrogen and the cyano-bearing carbon. For instance, a δ-haloamine or a related derivative could undergo intramolecular nucleophilic substitution.
A more advanced method involves transition metal-catalyzed reactions. For example, copper(II) carboxylate-promoted intramolecular carboamination of unactivated alkenes has been shown to form N-functionalized piperidines. nih.gov While not specifically demonstrated for this compound, the mechanism for a similar transformation would likely involve:
Formation of an N-Cu(II) species.
Intramolecular syn-aminocupration of the double bond to form a new C-N bond and a carbon-copper bond.
Subsequent reaction at the carbon-copper bond to complete the synthesis.
The table below summarizes potential synthetic pathways and their core mechanistic principles.
| Synthetic Pathway | Core Mechanism | Key Intermediates | Reagents & Conditions |
| N-Benzylation | SN2 Nucleophilic Substitution | Piperidinyl anion or neutral amine | 2-Piperidinecarbonitrile, Benzyl halide, Base (e.g., K₂CO₃), DMF |
| Reductive Amination | Imine/Iminium Formation & Reduction | Iminium ion | 2-Piperidinecarbonitrile, Benzaldehyde (B42025), Reducing agent (e.g., NaBH(OAc)₃) |
| Intramolecular Cyclization | Intramolecular SN2 | Halo-amine | Linear precursor with leaving group and amine |
| Metal-Catalyzed Carboamination | Aminocupration/Reductive Elimination | Organocopper species | Unsaturated amine precursor, Copper catalyst |
Understanding Regioselectivity and Diastereoselectivity in Chemical Reactions
Stereochemistry is a critical aspect of this compound chemistry, as the C2 position is a stereocenter. The orientation of the cyano group relative to other substituents on the ring can significantly impact the molecule's properties.
Regioselectivity in the context of forming this molecule primarily relates to cyclization strategies. The formation of a six-membered piperidine ring is generally favored over a five-membered pyrrolidine (B122466) ring in reactions designed for this purpose (e.g., 6-endo-trig cyclizations), though reaction conditions can sometimes influence the outcome.
Diastereoselectivity is of paramount importance. When the piperidine ring is formed or when the benzyl group is introduced, the spatial arrangement of the cyano group can be controlled.
During N-Benzylation: If starting with racemic 2-piperidinecarbonitrile, the product will be a racemic mixture of (R)- and (S)-1-benzylpiperidine-2-carbonitrile. If a chiral, enantiomerically pure starting material is used, the stereocenter at C2 will be retained. The conformation of the piperidine ring (chair-like) can influence the approach of the benzylating agent. The bulky benzyl group will preferentially add to the less sterically hindered face, which is often an equatorial approach to the nitrogen lone pair.
During Cyclization: The diastereoselectivity of ring-closing reactions is often dictated by the stereochemistry of the starting linear precursor and the transition state geometry of the cyclization. For instance, in metal-catalyzed cyclizations, the coordination of the catalyst and the substrate can create a chiral environment that directs the formation of one diastereomer over another. Studies on the synthesis of 2,5-disubstituted pyrrolidines via copper-catalyzed carboamination have shown high cis diastereoselectivity, which provides a mechanistic model for how similar piperidine syntheses could be controlled. nih.gov The transition state that minimizes steric interactions typically leads to the major product.
The table below outlines the factors influencing stereochemical outcomes.
| Stereochemical Aspect | Controlling Factors | Expected Outcome |
| Regioselectivity (Cyclization) | Ring size preference (e.g., 6-endo vs. 5-exo), Reaction kinetics vs. thermodynamics | Preferential formation of the six-membered piperidine ring. |
| Diastereoselectivity (N-Benzylation) | Steric hindrance from the C2-cyano group, Conformational preference of the piperidine ring | Axial vs. equatorial attack of the benzyl group, potentially leading to a mixture of diastereomers if other substituents are present. |
| Diastereoselectivity (Cyclization) | Stereochemistry of the acyclic precursor, Transition state geometry (e.g., chair-like), Catalyst control | Can be highly selective, often favoring the thermodynamically more stable product (e.g., equatorial substituents). |
Kinetic Studies and Determination of Reaction Rate Determinants
While specific kinetic data for the synthesis of this compound is not extensively documented in publicly available literature, the rate-determining steps can be inferred from general mechanistic principles of analogous reactions.
For the N-benzylation of 2-piperidinecarbonitrile via an SN2 mechanism, the reaction rate is dependent on the concentration of both the piperidine derivative and the benzyl halide.
Rate = k[2-piperidinecarbonitrile][benzyl halide]
The rate-determining step in this pathway is the single step of nucleophilic attack. Several factors influence the rate constant, k:
Nucleophilicity of the Amine: The electron density on the nitrogen atom is crucial. Electron-donating groups on the piperidine ring would increase the rate, while electron-withdrawing groups (besides the C2-cyano group itself) would decrease it. The basicity of the added carbonate or amine scavenger also plays a role.
Nature of the Leaving Group: A better leaving group on the benzyl moiety will accelerate the reaction. The general reactivity trend is Benzyl-I > Benzyl-Br > Benzyl-Cl.
Steric Hindrance: Although the benzyl group is attached to a primary carbon, significant steric bulk on the piperidine ring, particularly near the nitrogen atom, could slow the reaction.
Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are known to accelerate SN2 reactions by solvating the cation of the base without strongly solvating the nucleophile.
In reductive amination pathways, the rate-determining step can be either the formation of the iminium ion from the aldehyde and amine or the subsequent reduction by the hydride reagent. This often depends on the pH of the reaction medium and the reactivity of the specific carbonyl compound and reducing agent used.
For metal-catalyzed cyclizations , the rate-determining step could be the initial oxidative addition of a precursor to the metal center, the migratory insertion step (aminocupration), or the final reductive elimination. Detailed kinetic analysis involving varying substrate and catalyst concentrations would be required to pinpoint the exact rate-determining step for a given catalytic system.
The following table summarizes key kinetic determinants for plausible synthetic routes.
| Synthetic Route | Potential Rate-Determining Step | Factors Influencing Reaction Rate |
| N-Benzylation (SN2) | Nucleophilic attack of the amine on the benzyl halide. | Concentration of reactants, leaving group ability, solvent polarity, steric hindrance. |
| Reductive Amination | Formation of the iminium ion or its reduction. | pH, reactivity of the carbonyl group, strength of the reducing agent (e.g., NaBH(OAc)₃ vs. NaBH₄). |
| Metal-Catalyzed Cyclization | Oxidative addition, migratory insertion, or reductive elimination. | Catalyst loading, ligand effects, temperature, substrate concentration. |
Computational and Theoretical Studies of 1 Benzylpiperidine 2 Carbonitrile
Molecular Modeling and Conformational Analysis of the Piperidine (B6355638) Ring
The conformational landscape of the piperidine ring in 1-benzylpiperidine-2-carbonitrile is a critical determinant of its interactions with biological targets. The piperidine ring typically adopts a chair conformation to minimize steric strain. In the case of 2-substituted piperidines like 2-cyanopiperidine (B128535), the substituents can occupy either an axial or equatorial position. The preferred conformation is governed by a balance of steric and electronic effects.
For this compound, two primary chair conformations are possible, with the benzyl (B1604629) group on the nitrogen atom also adopting different orientations. The cyano group at the C2 position can be either axial or equatorial. Generally, bulky substituents on a cyclohexane (B81311) or piperidine ring prefer the equatorial position to avoid 1,3-diaxial interactions. However, the presence of the nitrogen atom and the cyano group introduces more complex stereoelectronic effects, such as the anomeric effect, which can influence the conformational equilibrium. rsc.org
In related N-acyl-2,6-diphenylpiperidin-4-one oximes, both chair and boat conformations have been observed, with the relative populations of each conformation being influenced by the nature of the substituents. researchgate.net While a definitive conformational analysis of this compound is not extensively reported, it is reasonable to predict a predominance of the chair conformation with the bulky benzyl group and the cyano group preferentially occupying equatorial positions to minimize steric hindrance. However, the potential for other low-energy conformations, including twist-boat forms, cannot be entirely ruled out and would require specific computational modeling to confirm.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide valuable insights into the electronic structure and reactivity of molecules like this compound. These methods can determine molecular orbital energies, charge distributions, and other electronic descriptors that are crucial for understanding a molecule's chemical behavior.
Studies on related piperidine derivatives have utilized DFT calculations to analyze their electronic properties. For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to investigate the anomeric effect in piperidine derivatives. rsc.org The nitrile group in this compound is a strong electron-withdrawing group, which significantly influences the electron distribution within the piperidine ring and the reactivity of the molecule.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. For a molecule with a nitrile group, the LUMO is often localized on the C≡N triple bond, making this site susceptible to nucleophilic attack. A computational study on the reaction of nitriles with cysteine revealed that the activation energies for nucleophilic attack correlate with experimental kinetic data. nih.gov
In Silico Prediction and Analysis of Reaction Pathways and Energetics
Computational methods are instrumental in predicting and analyzing the pathways and energetics of chemical reactions. For this compound, this can include its synthesis and its potential reactions with other molecules.
The synthesis of 2-cyanopiperidine derivatives can be achieved through various routes, including the addition of a cyanide source to a piperidine precursor. The stereochemical outcome of such reactions is highly dependent on the reaction conditions and the nature of the substrate. Computational modeling can be used to explore the transition states and intermediates of these reactions to predict the most likely products and their stereochemistry.
One relevant reaction is the tandem alkynyl aza-Prins–Ritter reaction, which has been used to synthesize piperidine derivatives. rsc.org This reaction involves the formation of a carbocation intermediate, which is then trapped by a nitrile. While not a direct synthesis of this compound, this demonstrates a type of reaction where the energetics and pathways could be computationally modeled.
Furthermore, the reactivity of the nitrile group itself has been the subject of computational studies. A mechanistic investigation of the nucleophilic attack of cysteine on various nitrile-containing compounds used DFT calculations to determine the activation energies. nih.gov This type of in silico analysis could be applied to predict the reactivity of this compound with biological nucleophiles. Another computational study on the [3+2] cycloaddition of nitrile N-oxides showed that the reaction proceeds with full regioselectivity, which was explained by analyzing the kinetic parameters of the possible reaction pathways. mdpi.com
| Reaction Type | Computational Method | Key Findings |
| Nucleophilic attack on nitrile | DFT | Activation energies correlate with experimental reactivity. nih.gov |
| [3+2] Cycloaddition of nitrile N-oxide | wb97xd/6-311+G(d) (PCM) | Reaction is highly regioselective, governed by kinetic parameters. mdpi.com |
| Tandem alkynyl aza-Prins–Ritter | Not specified | Efficient synthesis of N-(pyrrolidine-3-ylidenemethyl)acetamides and piperidine derivatives. rsc.org |
Computational Approaches to Ligand-Scaffold Interactions and Design Principles for N-Benzylpiperidines
The N-benzylpiperidine scaffold is a key component in the design of various bioactive molecules, particularly inhibitors of enzymes like acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease. nih.govacs.orgacs.org Computational methods such as molecular docking and molecular dynamics simulations are pivotal in understanding the interactions of these ligands with their target proteins and in guiding the design of more potent and selective inhibitors. nih.gov
Design principles for N-benzylpiperidine-based inhibitors often focus on establishing key interactions within the active site of the target protein. For AChE, the N-benzylpiperidine moiety can engage in cation-π interactions with aromatic residues in the catalytic anionic site (CAS). nih.govnih.gov The benzyl group can be substituted to optimize these interactions and to occupy other pockets within the active site.
In silico studies have been successfully used to design and predict the activity of novel N-benzylpiperidine derivatives. For example, a study on new N-benzyl-piperidine derivatives as dual inhibitors of AChE and butyrylcholinesterase (BuChE) used computational docking and molecular dynamics to predict favorable binding modes and estimate binding free energies. nih.gov The results of these in silico studies were later corroborated by in vitro enzymatic assays. nih.gov
The flexibility of the N-benzylpiperidine scaffold allows for a wide range of structural modifications. nih.gov Computational approaches help in exploring this chemical space efficiently. By predicting the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual compounds, researchers can prioritize the synthesis of molecules with a higher probability of success. nih.gov For instance, ADMET predictions for a series of N-benzyl-piperidine derivatives indicated that they were likely to be orally bioavailable and able to cross the blood-brain barrier. nih.gov
| Target | Computational Method | Key Interaction |
| Acetylcholinesterase (AChE) | Molecular Docking, Molecular Dynamics | Cation-π interactions between the N-benzylpiperidine moiety and the catalytic anionic site. nih.govnih.govnih.gov |
| Butyrylcholinesterase (BuChE) | Molecular Docking, Molecular Dynamics | Interactions with key residues in the active site. nih.gov |
| Menin-MLL1 | Molecular Docking | Exploration of subpockets for inhibitor design. nih.gov |
Advanced Synthetic Applications of 1 Benzylpiperidine 2 Carbonitrile As a Chemical Intermediate
Role as a Precursor in the Construction of Diverse Complex Heterocyclic Systems
The synthesis of complex heterocyclic systems is a cornerstone of modern drug discovery, as these scaffolds are prevalent in a vast number of biologically active compounds. airo.co.innih.gov Fused heterocyclic compounds, in particular, are of significant interest due to their rigid structures, which can lead to high-affinity interactions with biological targets. airo.co.innih.gov Methodologies for constructing these systems often involve cyclization reactions, ring-closing metathesis, and cycloaddition reactions. airo.co.in
While direct examples of 1-benzylpiperidine-2-carbonitrile as a precursor in published cycloaddition or multicomponent reactions are not extensively detailed in readily available literature, the inherent reactivity of the nitrile group suggests its potential as a versatile handle for such transformations. Nitriles are known to participate in a variety of cyclization reactions to form nitrogen-containing heterocycles. For instance, they can undergo reactions with dinucleophiles to form fused pyrimidine, imidazole, or triazole systems. The development of novel synthetic routes leveraging the reactivity of the 2-carbonitrile group could provide access to new and diverse fused heterocyclic scaffolds built upon the 1-benzylpiperidine (B1218667) core.
Utility in the Development of Scaffolds for Bioactive Molecules
The piperidine (B6355638) ring is a fundamental component in a wide array of pharmaceuticals. researchgate.net The N-benzylpiperidine scaffold, in particular, is a key structural feature in numerous approved drugs and clinical candidates, valued for its three-dimensional nature and its ability to engage in crucial cation-π interactions with target proteins. nih.govresearchgate.net This motif serves as a versatile platform for medicinal chemists to modulate both the efficacy and physicochemical properties of drug candidates. nih.gov
The introduction of a carbonitrile at the 2-position of the 1-benzylpiperidine scaffold provides a strategic point for diversification and the development of novel bioactive molecules. For instance, derivatives of 1-benzylpiperidine have been synthesized and evaluated as dual-target inhibitors of acetylcholinesterase (AChE) and the serotonin (B10506) transporter (SERT), which are relevant targets for Alzheimer's disease. nih.gov In one study, structural modifications to the benzylpiperidine moiety were shown to influence selectivity towards butyrylcholinesterase (BuChE) and SERT, highlighting the potential for this scaffold in developing drugs with polypharmacological profiles. nih.gov The nitrile group of this compound can be chemically transformed into other functional groups, such as amines or carboxylic acids, which can then be used to introduce further diversity and modulate biological activity.
Below is a table summarizing the biological targets of some benzylpiperidine-based compounds:
| Compound Class | Biological Target(s) | Therapeutic Area |
| Benzylpiperidine Derivatives | Acetylcholinesterase (AChE), Serotonin Transporter (SERT), Butyrylcholinesterase (BuChE) | Alzheimer's Disease |
| Benzylpiperazine Derivatives | Monoacylglycerol Lipase (MAGL) | Neurological Disorders, Inflammation, Cancer |
This table is for illustrative purposes and highlights the potential of the broader benzylpiperidine scaffold.
Enabling Technology for Analog Synthesis and Chemical Library Generation
Combinatorial chemistry has become an indispensable tool in modern drug discovery, enabling the rapid synthesis of large collections of compounds, known as chemical libraries. uomustansiriyah.edu.iqnih.gov These libraries are then screened to identify new lead compounds with desired biological activities. uomustansiriyah.edu.iq The process often relies on the use of versatile building blocks that can be systematically and repetitively linked to generate a diverse array of structurally related molecules. nih.gov
While specific examples of this compound being used in the large-scale generation of chemical libraries are not prominently featured in the reviewed literature, its structure is well-suited for such applications. As a functionalized "privileged scaffold," it can serve as a core structure upon which a variety of substituents can be introduced. nih.gov The nitrile group can be readily converted to other functionalities, providing a handle for the attachment of different building blocks. This would allow for the creation of a focused library of analogs, each with a unique substitution pattern, which could then be screened to explore structure-activity relationships (SAR). The generation of such libraries is crucial for the optimization of lead compounds into viable drug candidates. uomustansiriyah.edu.iq The principles of combinatorial chemistry, including both solid-phase and solution-phase synthesis, could be applied to this compound to efficiently generate a multitude of analogs for biological evaluation. uomustansiriyah.edu.iq
Q & A
What are the established synthetic routes for 1-benzylpiperidine-2-carbonitrile, and how can reaction conditions be optimized for yield and purity?
Level: Basic
Methodological Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, benzylation of piperidine-2-carbonitrile derivatives using benzyl halides in the presence of a base (e.g., K₂CO₃) under reflux in aprotic solvents like acetonitrile can yield the target compound . Optimization strategies include:
- Catalyst Screening: Transition-metal catalysts (e.g., Pd) may enhance selectivity .
- Solvent Effects: Polar solvents (DMF, DMSO) improve solubility but may require lower temperatures to avoid side reactions.
- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol can achieve >95% purity .
What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Level: Basic
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., benzyl group integration at δ 7.2–7.4 ppm, piperidine ring protons at δ 1.5–3.0 ppm) .
- IR Spectroscopy: Confirm nitrile (C≡N) stretch at ~2240 cm⁻¹ and aromatic C-H bends near 700 cm⁻¹ .
- HPLC-MS: Reverse-phase C18 columns (acetonitrile/water mobile phase) coupled with ESI-MS validate molecular weight (e.g., [M+H]⁺ at m/z 215) .
How can density functional theory (DFT) predict the electronic properties of this compound?
Level: Advanced
Methodological Answer:
DFT calculations (e.g., B3LYP/6-31G* basis set) model:
- Electron Density Distribution: Localize reactive sites (e.g., nitrile group’s electrophilicity) .
- Frontier Molecular Orbitals: HOMO-LUMO gaps (~4.5 eV) correlate with stability and charge-transfer interactions .
- Solvent Effects: Use the polarizable continuum model (PCM) to simulate solvent interactions (e.g., dielectric constant of DMSO) .
Validation against experimental UV-Vis spectra (λmax ~270 nm) resolves discrepancies .
What strategies resolve contradictions between computational and experimental stereochemical data?
Level: Advanced
Methodological Answer:
- Conformational Sampling: Molecular dynamics (MD) simulations (e.g., AMBER force field) identify dominant conformers in solution .
- X-ray Crystallography: Single-crystal structures (refined via SHELX) provide unambiguous stereochemical assignments (e.g., chair vs. boat piperidine conformations) .
- Statistical Analysis: Apply χ² tests to compare computed/observed dihedral angles; outliers may indicate unaccounted solvent effects .
How can single-crystal X-ray diffraction validate the molecular structure?
Level: Advanced
Methodological Answer:
- Crystal Growth: Slow evaporation from ethanol/water (1:1) yields diffraction-quality crystals .
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K; SHELXT solves phase problems via intrinsic phasing .
- Refinement: SHELXL refines anisotropic displacement parameters; R-factor < 0.05 confirms accuracy .
What safety protocols are critical for handling this compound?
Level: Basic
Methodological Answer:
- PPE: Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Storage: Airtight containers at –20°C; incompatible with strong oxidizers (e.g., HNO₃) .
- Toxicity Mitigation: Fume hoods for synthesis/purification; acute toxicity (Category 4) requires emergency eyewash/showers .
How do structure-activity relationship (SAR) studies guide pharmacological research?
Level: Advanced
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., electron-withdrawing groups on benzyl) to test receptor binding .
- In Vitro Assays: Competitive binding assays (e.g., dopamine D2 receptors) quantify IC₅₀ values .
- Computational Docking: AutoDock Vina predicts binding poses in active sites (e.g., ΔG < –8 kcal/mol suggests high affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
